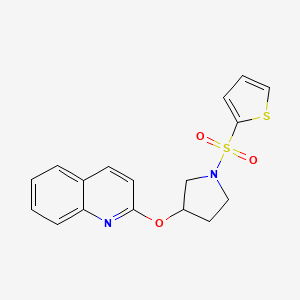

2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

CAS No.: 2034616-70-9

Cat. No.: VC4361102

Molecular Formula: C17H16N2O3S2

Molecular Weight: 360.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034616-70-9 |

|---|---|

| Molecular Formula | C17H16N2O3S2 |

| Molecular Weight | 360.45 |

| IUPAC Name | 2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxyquinoline |

| Standard InChI | InChI=1S/C17H16N2O3S2/c20-24(21,17-6-3-11-23-17)19-10-9-14(12-19)22-16-8-7-13-4-1-2-5-15(13)18-16/h1-8,11,14H,9-10,12H2 |

| Standard InChI Key | BGKXWVVHVUXLND-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features:

-

Quinoline backbone: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and planar geometry .

-

Pyrrolidine ring: A five-membered saturated amine ring substituted at position 3 with an ether linkage to quinoline and a sulfonyl group at position 1 .

-

Thiophene-2-sulfonyl group: A sulfur-containing heterocycle (thiophene) linked via a sulfonyl (-SO₂-) bridge, enhancing electronic and steric properties .

Molecular Specifications

-

Key functional groups: Ether (-O-), sulfonamide (-SO₂-N-), and aromatic systems (quinoline, thiophene) .

Synthetic Strategies

Key Synthetic Routes

The synthesis typically involves multi-step protocols:

Step 1: Pyrrolidine Functionalization

-

Sulfonylation: Reaction of pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) yields 1-(thiophen-2-ylsulfonyl)pyrrolidine .

-

Etherification: Mitsunobu reaction or nucleophilic substitution introduces the quinoline-2-oxy group at pyrrolidine position 3 .

Step 2: Quinoline Coupling

-

Nucleophilic aromatic substitution: Quinoline derivatives with leaving groups (e.g., halides) react with hydroxylated pyrrolidine intermediates .

Step 3: Purification and Characterization

-

Chromatography: Silica gel column chromatography isolates the target compound .

-

Analytical validation: NMR (¹H, ¹³C), HRMS, and HPLC confirm structure and purity .

Optimization Challenges

-

Stereocontrol: Achieving enantiopure products requires chiral catalysts or resolution techniques .

-

Sulfonyl group stability: Thiophene sulfonyl chloride’s moisture sensitivity necessitates anhydrous conditions .

Physicochemical and Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

-

Quinoline protons: δ 8.1–7.5 (m, aromatic H).

-

Pyrrolidine protons: δ 3.8–3.5 (m, -OCH₂), 2.9–2.6 (m, N-CH₂) .

¹³C NMR (101 MHz, CDCl₃)

HRMS

Comparative Analysis with Analogues

Future Directions and Challenges

Research Priorities

-

In vitro profiling: Assess inhibition of Top1, EGFR, and microbial gyrase .

-

ADMET studies: Evaluate pharmacokinetics and toxicity in preclinical models .

Synthetic Innovations

-

Continuous flow chemistry: Improve yield and stereoselectivity .

-

Biocatalytic approaches: Enzymatic sulfonylation for greener synthesis .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume